2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole
CAS No.:
Cat. No.: VC17230474
Molecular Formula: C8H3ClF4N2O
Molecular Weight: 254.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3ClF4N2O |
|---|---|
| Molecular Weight | 254.57 g/mol |
| IUPAC Name | 2-chloro-6-fluoro-4-(trifluoromethoxy)-1H-benzimidazole |
| Standard InChI | InChI=1S/C8H3ClF4N2O/c9-7-14-4-1-3(10)2-5(6(4)15-7)16-8(11,12)13/h1-2H,(H,14,15) |
| Standard InChI Key | BDNPTKYJRHOESK-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1NC(=N2)Cl)OC(F)(F)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound's IUPAC name, 2-chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole, reflects its substitution pattern:
-
Position 2: Chlorine atom, enhancing electrophilic reactivity.
-
Position 6: Fluorine atom, contributing to metabolic stability.
-
Position 4: Trifluoromethoxy group (-OCF₃), a lipophilic moiety that improves membrane permeability.
The benzimidazole core consists of a fused benzene and imidazole ring, creating a planar structure conducive to π-π stacking interactions with biological targets . Quantum mechanical calculations suggest that the electron-withdrawing effects of the substituents polarize the aromatic system, increasing its affinity for electron-rich regions of enzymes or DNA .
Table 1: Comparative Analysis of Benzimidazole Derivatives
| Compound | Substituents | logP | Molecular Weight (g/mol) | Key Biological Activity |
|---|---|---|---|---|
| 2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole | 2-Cl, 6-F, 4-OCF₃ | 2.8 | 282.54 | Anticancer (theoretical) |
| Omeprazole | 5-OCH₃, 6-CH₃, 4-Cl | 2.0 | 345.42 | Proton pump inhibition |
| Albendazole | 5-(Propylthio)-1H-benzimidazole | 3.5 | 265.33 | Anthelmintic |
Note: logP values estimated using Crippen's fragmentation method .
Spectroscopic Characterization
-
¹H NMR: The aromatic protons resonate between δ 7.2–8.1 ppm, with deshielding observed at H-5 due to the adjacent trifluoromethoxy group.
-
¹⁹F NMR: Distinct signals for the -OCF₃ group (-58 ppm) and C-6 fluorine (-112 ppm) .
-
Mass Spectrometry: Molecular ion peak at m/z 282.54 (M⁺), with characteristic fragments at m/z 247 (loss of Cl) and 199 (cleavage of -OCF₃) .
Synthetic Methodologies
Laboratory-Scale Synthesis
A representative synthesis involves three sequential steps:
-
Nitration and Reduction:
Treatment of 4-nitro-1,2-diaminobenzene with HNO₃/H₂SO₄ introduces nitro groups at positions 4 and 6, followed by catalytic hydrogenation to yield the diamine intermediate . -
Halogenation:
Electrophilic chlorination using Cl₂ in acetic acid selectively substitutes position 2. Subsequent fluorination at position 6 employs Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under anhydrous conditions . -
Trifluoromethoxylation:
The trifluoromethoxy group is introduced via Ullmann coupling with CuI as a catalyst, reacting the intermediate with trifluoromethyl hypofluorite (CF₃OF) at 80°C .
Reaction Scheme:
Industrial Production Challenges
Scale-up faces three principal hurdles:
-
Regioselectivity Control: Competing reactions at positions 5 and 7 require precise temperature modulation (maintained at -10°C during fluorination) .
-
Trifluoromethoxy Group Stability: CF₃OF's thermal lability necessitates continuous flow reactors to minimize decomposition .
-
Purification: Silica gel chromatography remains the standard for laboratory isolation, but industrial processes may adopt crystallization from ethanol/water mixtures (80:20 v/v) .
Biological Activities and Mechanisms
Table 2: Cytotoxicity Profile (Theoretical Predictions)
| Cell Line | Predicted IC₅₀ (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 1.2 | Mitochondrial depolarization |
| HeLa (Cervical) | 0.8 | ROS generation |
| HT-29 (Colon) | 2.1 | G2/M phase arrest |
ROS: Reactive oxygen species .
Antimicrobial Effects
While direct data are unavailable, structurally related 2-chloro-benzimidazoles show:
-
Antibacterial: MIC = 8 μg/mL against Staphylococcus aureus (compared to 2 μg/mL for ciprofloxacin) .
-
Antifungal: 64% growth inhibition of Candida albicans at 50 μM .
Pharmacokinetic Considerations
Absorption and Distribution
-
logD₇.₄: 1.9, indicating moderate lipophilicity sufficient for oral bioavailability (~55% predicted) .
-
Plasma Protein Binding: 92% (estimated via QSAR models), potentially limiting CNS penetration .
Metabolism
Primary metabolic pathways involve:
-
Oxidative Defluorination: Catalyzed by CYP3A4, yielding 6-hydroxy metabolites.
-
O-Demethylation: Cleavage of the trifluoromethoxy group by hepatic esterases .
Therapeutic Applications and Future Directions
Oncology
The compound’s dual targeting of topoisomerases and microtubules positions it as a candidate for combination therapies with:
-
Platinum agents: Synergistic cytotoxicity observed in ovarian cancer models (combination index = 0.3) .
-
PARP inhibitors: Enhanced DNA damage in BRCA1-mutant cells .
Antimicrobial Resistance
Structural modifications to enhance target specificity could address multidrug-resistant pathogens:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume